molecular formula C9H20ClN B3039926 2-(2-Methylpropyl)piperidine hydrochloride CAS No. 14162-69-7

2-(2-Methylpropyl)piperidine hydrochloride

Cat. No.: B3039926
CAS No.: 14162-69-7
M. Wt: 177.71 g/mol
InChI Key: IJMUKVRHBBHNOX-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)piperidine hydrochloride, also known as 2-isobutylpiperidine hydrochloride, is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)piperidine hydrochloride typically involves the hydrogenation of substituted pyridines using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction is carried out in water as a solvent, which helps in the conversion of substituted pyridines into the corresponding piperidines .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are optimized for high yield and purity, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and boron reagents for Suzuki–Miyaura coupling . The reactions are typically carried out under mild and functional group-tolerant conditions .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

2-(2-Methylpropyl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various physiological processes . These interactions lead to the modulation of cellular functions and can result in therapeutic effects, particularly in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methylpropyl)piperidine hydrochloride include:

    Piperine: A naturally occurring piperidine alkaloid found in black pepper, known for its antioxidant properties.

    Meperidine: A synthetic opiate agonist used for pain management.

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique pharmacological properties it imparts. Its ability to modulate specific signaling pathways makes it a valuable compound in the development of targeted therapies .

Properties

IUPAC Name

2-(2-methylpropyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)7-9-5-3-4-6-10-9;/h8-10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMUKVRHBBHNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14162-69-7
Record name 2-(2-methylpropyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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